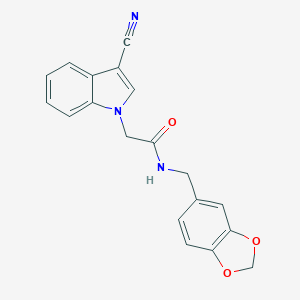

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe brain damage in five others, leading to the suspension of the trial and subsequent investigations. Despite this tragic incident, BIA 10-2474 remains an important molecule for scientific research due to its potential applications in neuroscience and drug discovery.

作用機序

BIA 10-2474 irreversibly binds to the active site of FAAH, causing a covalent modification of the enzyme and preventing it from hydrolyzing endocannabinoids. The binding is highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism. The exact mechanism by which BIA 10-2474 modifies FAAH is still under investigation, but it is thought to involve the formation of a reactive intermediate that reacts with a nucleophilic residue in the active site.

Biochemical and Physiological Effects:

In preclinical studies, BIA 10-2474 has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are mediated by the increased levels of endocannabinoids in the brain and peripheral tissues. BIA 10-2474 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

BIA 10-2474 is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in pain, mood, and other physiological processes. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects that may not accurately reflect the physiological regulation of endocannabinoids. In addition, the toxicity and safety concerns associated with BIA 10-2474 make it a challenging molecule to work with in laboratory settings.

将来の方向性

For research on BIA 10-2474 include:

1. Further investigation of the mechanism of action of BIA 10-2474 and its covalent modification of FAAH.

2. Development of safer and more selective FAAH inhibitors that do not have the toxic effects of BIA 10-2474.

3. Exploration of the therapeutic potential of FAAH inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.

4. Investigation of the role of endocannabinoids in other physiological processes, such as inflammation, metabolism, and immune function.

5. Development of new analytical methods for the detection and quantification of endocannabinoids and their metabolites in biological samples.

合成法

The synthesis of BIA 10-2474 involves several steps starting from commercially available starting materials. The key step is the condensation of 3-cyano-1H-indole with 1,3-benzodioxole-5-carboxaldehyde to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-3-cyano-1H-indole-1-acetamide, which is then converted to the final product by reaction with acetic anhydride. The synthesis has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

BIA 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play important roles in regulating pain, mood, appetite, and other physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic and anxiolytic effects.

特性

製品名 |

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide |

|---|---|

分子式 |

C19H15N3O3 |

分子量 |

333.3 g/mol |

IUPAC名 |

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyanoindol-1-yl)acetamide |

InChI |

InChI=1S/C19H15N3O3/c20-8-14-10-22(16-4-2-1-3-15(14)16)11-19(23)21-9-13-5-6-17-18(7-13)25-12-24-17/h1-7,10H,9,11-12H2,(H,21,23) |

InChIキー |

BVOGMTMQYMRVTH-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)

![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297787.png)

![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)

![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B297796.png)

![(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)

![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B297800.png)

![4-chloro-N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297801.png)

![4-chloro-N-[2-(2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297802.png)

![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297807.png)

![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297816.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297818.png)